molecular formula C8H8Cl2O2S B571514 (4-(Chloromethyl)phenyl)methanesulfonyl Chloride CAS No. 1314928-78-3

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride

Cat. No.: B571514
CAS No.: 1314928-78-3
M. Wt: 239.11
InChI Key: VKGLDAOOMOUKIY-UHFFFAOYSA-N
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Description

“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is an organosulfur compound . It is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride, a derivative of 4-Hydroxybenzyl Alcohol . It is used as a reagent in the synthesis of a conjugate of calicheamicin, which is used in the treatment of acute myeloid leukemia .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6Cl2O2S . The molecular weight is 225.083 g/mol . The structure can be represented by the SMILES notation: C1=CC(=CC=C1CS(=O)(=O)Cl)Cl .


Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . It dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Scientific Research Applications

  • A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, with a 52% yield, suggests potential applications in isotopic labeling and chemical synthesis (Hanai & Okuda, 1977).

  • The conversion of hydroxymethylaryl resins to chloromethyl analogs using methanesulfonyl chloride highlights its use in solid support preparation for chemical reactions (Nugiel, Wacker & Nemeth, 1997).

  • The synthesis of molecules like N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride and dibenzylamine, and their structural analysis, indicates its application in molecular synthesis and crystallography (Datta et al., 2008).

  • The transformation of d-arabinitol into its 1,5-dichloro derivative using methanesulfonyl chloride demonstrates its role in the selective chlorination of organic compounds (Benazza et al., 1991).

  • Methanesulfonyl chloride is used in the synthesis of compounds with antitumor and antibacterial activities, such as 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole (Charlson, 1973).

  • The preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine from benzyl chloride in a multi-step reaction, with high yields, points towards its utility in complex organic syntheses (Fei, 2004).

  • Methanesulfonyl chloride's role in avoiding genotoxic impurities in aniline reactions, as demonstrated in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, signifies its importance in safer chemical processes (Rosen et al., 2011).

  • The synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S from methanesulfonyl chloride, for studying the metabolic fate of nematicides, illustrates its application in tracer studies (Burton & Stoutamire, 1973).

  • The application of methanesulfonyl chloride in the synthesis of 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, with high yields and stereoselectivities, highlights its use in stereoselective synthesis (Craig, Jones & Rowlands, 2000).

  • Its use in studying solvolyses reactions, like the extended Grunwald-Winstein plot for phenyl methanesulfonyl chloride, provides insights into reaction mechanisms and solvent effects (Koh & Kang, 2011).

Mechanism of Action

The mechanism of action for methanesulfonyl chloride involves an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product . This mechanism is supported by isotope labeling experiments and the trapping of the transient sulfene as cycloadducts .

Safety and Hazards

“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is highly toxic and corrosive . It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLDAOOMOUKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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